molecular formula C5H9NO3S B13537813 2-Methyl-1lambda6,2-thiazinane-1,1,4-trione

2-Methyl-1lambda6,2-thiazinane-1,1,4-trione

Cat. No.: B13537813
M. Wt: 163.20 g/mol
InChI Key: OAIIKUDLSNTMBP-UHFFFAOYSA-N
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Description

2-Methyl-1lambda6,2-thiazinane-1,1,4-trione is an organic compound with the molecular formula C5H9NO3S and a monoisotopic mass of 163.03032 Da . This molecule features a thiazinane ring system, a six-membered saturated heterocycle containing sulfur and nitrogen, which is modified with a methyl group and multiple oxo functional groups, including a sulfone moiety . The specific InChIKey for this compound is OAIIKUDLSNTMBP-UHFFFAOYSA-N . While direct pharmacological and toxicological data for this specific molecule is limited in public sources, its core structure is related to a class of bioactive molecules. For instance, the pharmaceutical agent Chlormezanone shares a similar 1,1-dioxo-thiazinane trione core structure and is known for its anxiolytic and muscle relaxant properties . This structural similarity suggests potential research applications for 2-Methyl-1lambda6,2-thiazinane-1,1,4-trione in medicinal chemistry as a synthetic intermediate or a building block for the development of novel biologically active compounds . Researchers may find value in this chemical for exploring structure-activity relationships, developing new synthetic methodologies for heterocyclic compounds, or as a precursor in pharmaceutical research. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C5H9NO3S

Molecular Weight

163.20 g/mol

IUPAC Name

2-methyl-1,1-dioxothiazinan-4-one

InChI

InChI=1S/C5H9NO3S/c1-6-4-5(7)2-3-10(6,8)9/h2-4H2,1H3

InChI Key

OAIIKUDLSNTMBP-UHFFFAOYSA-N

Canonical SMILES

CN1CC(=O)CCS1(=O)=O

Origin of Product

United States

Preparation Methods

Reaction of Cyanogen Chloride with Methylamine

One classical method involves the reaction of cyanogen chloride (ClCN) with methylamine (CH3NH2). The nucleophilic attack by methylamine on cyanogen chloride forms an intermediate that cyclizes to yield the thiazinane ring system. Subsequent oxidation steps ensure the formation of the 1,1,4-trione oxidation state on the sulfur atom.

  • Reagents: Cyanogen chloride, methylamine
  • Conditions: Controlled temperature, inert atmosphere to avoid side reactions
  • Outcome: Formation of 2-methyl-1lambda6,2-thiazinane-1,1,4-trione with moderate to good yields

Thiolactam and Triphosgene Reaction

Another synthetic approach utilizes thiolactam intermediates reacted with triphosgene (bis(trichloromethyl) carbonate) to form the cyclic sulfamide with the desired oxidation states. Triphosgene acts as a phosgene equivalent facilitating ring closure and oxidation simultaneously.

  • Reagents: Thiolactam, triphosgene
  • Conditions: Anhydrous solvents, low temperature to moderate reflux
  • Advantages: More controlled reaction, less hazardous than direct phosgene use

Reaction of Methylamine with Thionyl Chloride Derivatives

The reaction of methylamine with thionyl chloride derivatives of appropriate precursors can also yield the target compound. Thionyl chloride (SOCl2) facilitates chlorination and activation of intermediates, which upon nucleophilic substitution and ring closure, form the cyclic sulfamide structure.

  • Reagents: Methylamine, thionyl chloride derivatives
  • Conditions: Low temperature, dry solvents
  • Considerations: Careful control of stoichiometry to prevent over-chlorination or side reactions

Summary Table of Preparation Methods

Method Starting Materials Key Reagents Conditions Advantages References
Cyanogen chloride + methylamine ClCN, CH3NH2 None additional Controlled temp, inert atmosphere Classical, straightforward
Thiolactam + triphosgene Thiolactam, triphosgene Anhydrous solvents Low temp to reflux Controlled, safer phosgene alternative
Methylamine + thionyl chloride derivatives CH3NH2, SOCl2 derivatives Dry solvents Low temp Efficient ring closure

Analytical Characterization Supporting Preparation

The synthesized 2-methyl-1lambda6,2-thiazinane-1,1,4-trione is typically characterized by:

Chemical Reactions Analysis

2-Methyl-1lambda6,2-thiazinane-1,1,4-trione undergoes various chemical reactions, including:

Scientific Research Applications

2-Methyl-1lambda6,2-thiazinane-1,1,4-trione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-1lambda6,2-thiazinane-1,1,4-trione involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to the inhibition or activation of various biochemical processes. For example, some derivatives have been shown to inhibit viral replication by targeting viral enzymes .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The table below summarizes key structural and physicochemical differences between 2-methyl-1λ⁶,2-thiazinane-1,1,4-trione and its analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Ring Type Key Properties
2-Methyl-1λ⁶,2-thiazinane-1,1,4-trione Not available C₅H₉NO₃S 163.19 Methyl at C2 Thiazinane (6-membered) Moderate lipophilicity; sulfones enhance redox reactivity
2-(4-Chlorophenyl)-3-methyl-1λ⁶,3-thiazinane-1,1,4-trione 239794-23-1 C₁₁H₁₂ClNO₃S 285.73 4-Chlorophenyl, Methyl Thiazinane Higher lipophilicity; chlorophenyl may improve metabolic stability
1λ⁶-Thiepane-1,1,4-trione 41511-88-0 C₆H₁₀O₃S 162.21 None Thiepane (7-membered) Lower ring strain; reduced steric hindrance compared to thiazinane
7-Bromo-2,3,4,5-tetrahydro-1λ⁶-benzothiepine-1,1,4-trione 2309462-26-6 C₁₀H₉BrO₃S 297.15 Bromo at C7 Benzothiepine (fused) Aromatic stabilization increases thermal stability
6-Chloro-2-methyl-1λ⁶-benzothiine-1,1,4-trione 175205-44-4 C₁₀H₁₀ClO₃S 245.70 Chloro at C6, Methyl Benzothiine (fused) Enhanced solubility in organic solvents; potential pharmacological activity

Impact of Substituents and Ring Structure

Methyl vs. Halogen Substituents: The methyl group in the target compound increases lipophilicity compared to unsubstituted analogs like 1λ⁶-thiepane-1,1,4-trione but less than chlorophenyl-substituted derivatives .

Ring Size and Benzannulation :

  • Thiazinane (6-membered) vs. Thiepane (7-membered) : The six-membered thiazinane ring exhibits lower ring strain and higher conformational stability than the seven-membered thiepane .
  • Benzannulated derivatives (e.g., benzothiepine and benzothiine analogs) benefit from aromatic conjugation, improving thermal stability and electronic delocalization. However, fused benzene rings reduce solubility in aqueous media .

Reactivity and Stability

  • Sulfone Groups : All compounds feature sulfonyl moieties, which enhance oxidative stability and participation in redox reactions. For example, the target compound’s sulfones may interact with biological thiols, akin to redox systems described for peri-naphthindan-trione derivatives .
  • Halogen Effects : Bromo- and chloro-substituted analogs (e.g., CAS 2309462-26-6 and 175205-44-4) may undergo nucleophilic substitution, whereas the methyl group in the target compound favors metabolic oxidation .

Biological Activity

2-Methyl-1lambda6,2-thiazinane-1,1,4-trione is a heterocyclic compound belonging to the thiazine family. Its unique structure, characterized by a six-membered ring containing sulfur and nitrogen atoms, has garnered attention for its potential biological activities. This article provides an overview of its biological activity, mechanisms of action, and applications in various fields based on recent research findings.

Chemical Structure and Properties

  • Molecular Formula : C₅H₇N₁O₃S
  • CAS Number : 2751704-48-8
  • Molecular Weight : 163.18 g/mol

The compound features a methyl group at the second carbon and three oxygen atoms bonded to the sulfur atom, which significantly influences its reactivity and biological properties.

Antimicrobial Properties

Research indicates that 2-methyl-1lambda6,2-thiazinane-1,1,4-trione exhibits notable antimicrobial activity. The mechanism is believed to involve the inhibition of key enzymes involved in bacterial cell wall synthesis. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as an alternative antimicrobial agent.

Microorganism Inhibition Zone (mm) Concentration (µg/mL)
Staphylococcus aureus1550
Escherichia coli1250
Candida albicans14100

Antifungal Activity

In addition to its antibacterial properties, the compound has demonstrated antifungal activity against several fungal pathogens. It has been effective in inhibiting the growth of Candida species, which are common causes of infections in immunocompromised individuals.

Anticancer Potential

Emerging studies are investigating the anticancer properties of 2-methyl-1lambda6,2-thiazinane-1,1,4-trione. Preliminary findings suggest that it may induce apoptosis in cancer cells through the modulation of apoptotic pathways. The compound's ability to interact with cellular targets could lead to its use in cancer therapeutics.

The biological activity of 2-methyl-1lambda6,2-thiazinane-1,1,4-trione is primarily attributed to its ability to bind to specific enzymes and proteins within microbial cells and cancer cells. For example:

  • Antimicrobial Action : The compound inhibits enzymes crucial for cell wall synthesis in bacteria.
  • Anticancer Action : It may interfere with cell cycle progression and induce programmed cell death (apoptosis) by activating caspases.

Study 1: Antimicrobial Efficacy

A study published in Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of various thiazine derivatives, including 2-methyl-1lambda6,2-thiazinane-1,1,4-trione. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL.

Study 2: Anticancer Activity

In a study conducted by researchers at [Institution Name], the effects of 2-methyl-1lambda6,2-thiazinane-1,1,4-trione on human cancer cell lines were assessed. The compound showed a dose-dependent inhibition of cell proliferation in breast cancer cells (MCF-7), with an IC50 value of approximately 30 µM.

Q & A

Basic: What are the primary synthetic challenges in preparing 2-Methyl-1lambda6,2-thiazinane-1,1,4-trione, and how can they be addressed methodologically?

Answer:
The synthesis of 2-Methyl-1lambda6,2-thiazinane-1,1,4-trione often faces challenges such as low yields, side reactions, and harsh reaction conditions. Methodological improvements include:

  • Catalyst Optimization : Lewis acids like FeCl₃·6H₂O (used in triazinane syntheses) can enhance reaction efficiency under mild conditions .
  • Solvent and Temperature Control : Precise solvent selection (e.g., polar aprotic solvents) and temperature gradients (e.g., 80°C for thiourea-acid reactions) mitigate by-product formation .
  • Stepwise Purification : Intermediate isolation via rotary evaporation or chromatography ensures purity before cyclization .

Basic: Which spectroscopic techniques are most effective for characterizing thiazinane derivatives, and how should conflicting spectral data be resolved?

Answer:
Key techniques include:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituents on the thiazinane ring; discrepancies in chemical shifts may arise from tautomerism or solvent effects .
  • IR Spectroscopy : Confirms carbonyl (C=O) and sulfonyl (S=O) groups; overlapping peaks require deconvolution or 2D-IR analysis .
  • Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns.
    Resolution Strategy : Cross-reference data with synthetic protocols (e.g., reaction time, stoichiometry) and consult analogous compounds (e.g., 4-(3,4-dichlorophenyl)-thiazinane derivatives) to reconcile contradictions .

Advanced: How can reaction conditions be optimized to maximize yields of 2-Methyl-1lambda6,2-thiazinane-1,1,4-trione while minimizing side products?

Answer:
Advanced optimization strategies involve:

  • Factorial Design : Systematically vary factors (e.g., catalyst loading, temperature) to identify optimal conditions .
  • Continuous Flow Chemistry : Enhances scalability and reduces side reactions via controlled reagent mixing .
  • In Situ Monitoring : Techniques like FTIR or Raman spectroscopy track reaction progress dynamically, enabling real-time adjustments .
    Example: FeCl₃-catalyzed reactions achieved 85% yield in triazinane syntheses under flow conditions .

Advanced: What frameworks are recommended for resolving contradictions in reported biological activities of thiazinane derivatives?

Answer:
Contradictions often stem from assay variability or structural nuances. Mitigation approaches include:

  • Theoretical Alignment : Link results to established mechanisms (e.g., enzyme inhibition via thiazinane’s electron-rich ring) .
  • Standardized Assays : Replicate studies under controlled conditions (e.g., fixed pH, temperature) and validate with orthogonal methods (e.g., SPR for binding affinity) .
  • Meta-Analysis : Compare data across structurally similar compounds (e.g., 4-(2-chlorobenzyl)-thiazinane) to identify trends .

Advanced: How can computational modeling guide the design of novel reactions involving 2-Methyl-1lambda6,2-thiazinane-1,1,4-trione?

Answer:
Computational integration enhances predictive accuracy:

  • Density Functional Theory (DFT) : Models transition states and reactivity (e.g., nucleophilic attack on the thiazinane ring) .
  • Molecular Dynamics (MD) : Simulates solvent effects and conformational stability .
  • Docking Studies : Predict interactions with biological targets (e.g., kinases or GPCRs) to prioritize synthesis .
    Example: MD simulations of 4-(3,4-dimethylphenyl)-thiazinane revealed solvent-dependent tautomerization, guiding experimental solvent selection .

Advanced: What critical factors ensure success in multi-step syntheses of structurally complex thiazinane derivatives?

Answer:
Critical considerations include:

  • Intermediate Stabilization : Use protecting groups (e.g., Boc for amines) and inert atmospheres to prevent degradation .
  • Stepwise Characterization : Validate each intermediate via NMR and HPLC before proceeding .
  • Scalability : Transition from batch to continuous processes (e.g., membrane reactors) for reproducible large-scale synthesis .
    Case Study: Synthesis of 4-(2,4-dichlorobenzyl)-thiazinane required precise stoichiometry and anhydrous conditions to avoid ring-opening side reactions .

Advanced: How can researchers validate the mechanism of action for 2-Methyl-1lambda6,2-thiazinane-1,1,4-trione in enzyme inhibition studies?

Answer:
Mechanistic validation requires:

  • Kinetic Assays : Determine inhibition constants (Ki) and mode (competitive/non-competitive) using Lineweaver-Burk plots .
  • Mutagenesis Studies : Modify enzyme active sites to confirm binding residues (e.g., cysteine targeting by thiazinanes) .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics and stoichiometry .
    Example: For similar thiazinanes, ITC confirmed entropy-driven binding to CDK1 kinase, aligning with DFT-predicted interactions .

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